Butyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through several methods:
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Microwave-Mediated Synthesis: : This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields within a short reaction time.
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Multicomponent Reaction: : Another approach involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal. This method allows for the regioselective synthesis of substituted triazolo-pyrimidines .
Chemical Reactions Analysis
BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with active residues of ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Quinazolin-4(3H)-one derivatives: These compounds also show significant biological activities, including anticancer and antibacterial properties.
The uniqueness of BUTYL 7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structure, which imparts distinct neuroprotective and anti-inflammatory properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
butyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-5-10-25-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-6-8-14(24-3)9-7-13/h6-9,11,16H,4-5,10H2,1-3H3,(H,19,20,21) |
InChI Key |
IWXMKFYQWKFFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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